3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is a synthetic organic compound that features a fluorinated phenyl group and a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-fluorobenzylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-fluorobenzaldehyde and 3-fluorobenzylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the amidation of the amine with 3-(2-fluorophenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification: Utilizing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various nucleophiles onto the aromatic ring.
Scientific Research Applications
3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is used in biological studies to understand its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenyl)propanoic acid
- 3-(2-fluorophenyl)propanamide
- 2-(3-fluorophenyl)benzo[d]thiazole
Uniqueness
3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is unique due to its specific structural features, such as the presence of both fluorinated phenyl groups and a methoxyethyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-23-17(14-6-4-7-15(19)11-14)12-21-18(22)10-9-13-5-2-3-8-16(13)20/h2-8,11,17H,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVGKBCKFFQPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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